molecular formula C9H11BrN2 B12464236 4-bromo-N,N-dimethylbenzenecarboximidamide

4-bromo-N,N-dimethylbenzenecarboximidamide

Cat. No.: B12464236
M. Wt: 227.10 g/mol
InChI Key: WSNZLQVYRNENJU-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C9H11BrN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethylbenzenecarboximidamide typically involves the reaction of 4-bromoaniline with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzenecarboximidamides .

Scientific Research Applications

4-Bromo-N,N-dimethylbenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the design of novel compounds with therapeutic benefits.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-N,N-dimethylbenzenecarboximidamide can be compared with other similar compounds, such as:

    4-Chloro-N,N-dimethylbenzenecarboximidamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    4-Fluoro-N,N-dimethylbenzenecarboximidamide: Contains a fluorine atom in place of bromine. It may have unique properties and applications due to the presence of fluorine.

    4-Iodo-N,N-dimethylbenzenecarboximidamide: Features an iodine atom instead of bromine.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-N,N-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3

InChI Key

WSNZLQVYRNENJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)Br

Origin of Product

United States

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